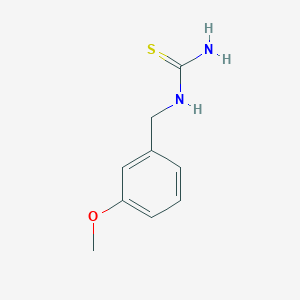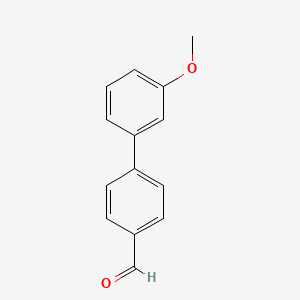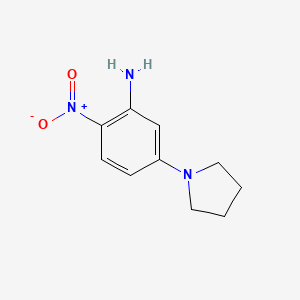
2-Nitro-5-(1-pyrrolidinyl)aniline
Descripción general
Descripción
“2-Nitro-5-(1-pyrrolidinyl)aniline” is a chemical compound used for proteomics research . It has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 .
Molecular Structure Analysis
The molecular structure of “2-Nitro-5-(1-pyrrolidinyl)aniline” consists of a pyrrolidine ring attached to an aniline group with a nitro group at the 2-position .Chemical Reactions Analysis
The pyrrolidine ring in “2-Nitro-5-(1-pyrrolidinyl)aniline” is a versatile scaffold for novel biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
-
Scientific Field: Proteomics Research
-
Scientific Field: Organic & Biomolecular Chemistry
- Application Summary : This compound has been used in the study of nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange .
- Methods of Application : The study involved the formation of imine with 3-hydroxy-4-nitrobenzaldehyde and aniline derivatives. The reaction showed third-order kinetics, with the aldehyde consistently showing a partial order of two .
- Results or Outcomes : The study found that electron-rich p-substituted aniline derivatives can act as efficient catalysts for hydrazone formation and exchange in both protic and aprotic solvents .
-
Scientific Field: Dye Manufacturing
-
Scientific Field: Antioxidant Production
-
Scientific Field: Gas Gum Inhibition
-
Scientific Field: Corrosion Inhibition
-
Scientific Field: Proteomics Research
-
Scientific Field: Methylation of Anilines
- Application Summary : “2-Nitro-5-(1-pyrrolidinyl)aniline” has been used in the methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes .
- Methods of Application : The study involved the methylation of anilines with methanol under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
- Results or Outcomes : The study found that cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines .
Propiedades
IUPAC Name |
2-nitro-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZVVXNPKKQIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319923 | |
| Record name | 2-nitro-5-pyrrolidin-1-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807066 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Nitro-5-(1-pyrrolidinyl)aniline | |
CAS RN |
289913-98-0 | |
| Record name | 2-nitro-5-pyrrolidin-1-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

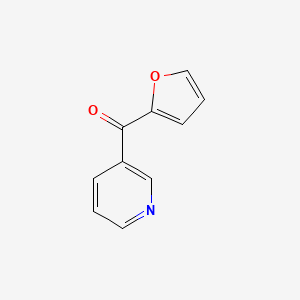
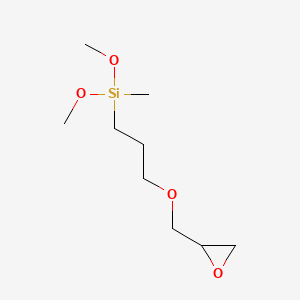
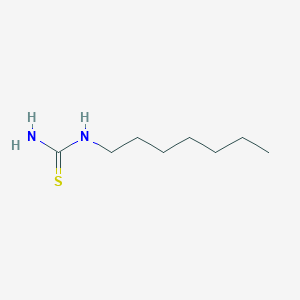
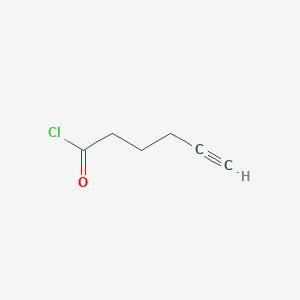
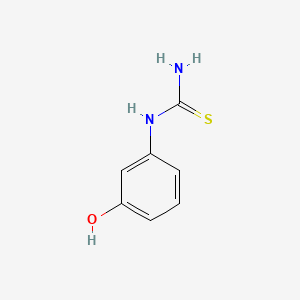
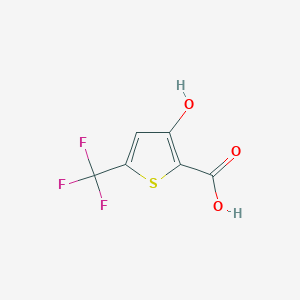
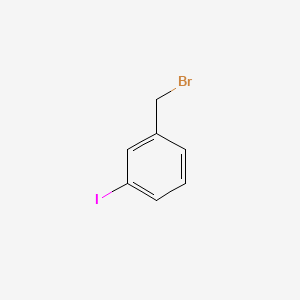
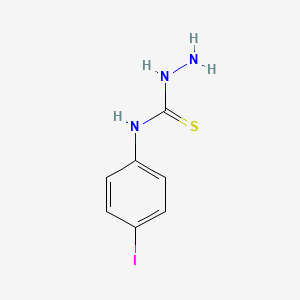
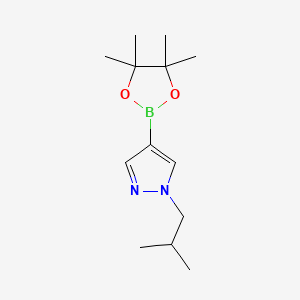
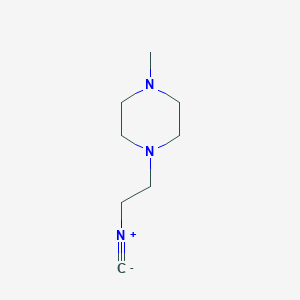
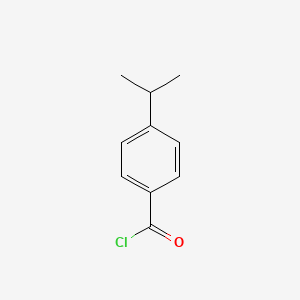
![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)
